molecular formula C10H13FO2 B13603269 (2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol

(2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol

Cat. No.: B13603269
M. Wt: 184.21 g/mol
InChI Key: RGIYNNJMHXWMKP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzaldehyde and a suitable chiral auxiliary.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon or other transition metal catalysts.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution Reagents: Nucleophiles like sodium methoxide or potassium fluoride can be employed for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

(2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group contribute to the compound’s binding affinity and selectivity. The propanol side chain may also play a role in modulating the compound’s activity and pharmacokinetics.

Comparison with Similar Compounds

    (2s)-1-(4-Fluoro-2-methoxyphenyl)propan-2-ol: Similar structure but with the fluorine atom in a different position.

    (2s)-1-(5-Fluoro-2-ethoxyphenyl)propan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.

    (2s)-1-(5-Fluoro-2-methoxyphenyl)butan-2-ol: Similar structure but with a butanol side chain instead of propanol.

Uniqueness: (2s)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, as well as the presence of the propanol side chain

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

(2S)-1-(5-fluoro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13FO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1

InChI Key

RGIYNNJMHXWMKP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1)F)OC)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)F)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.